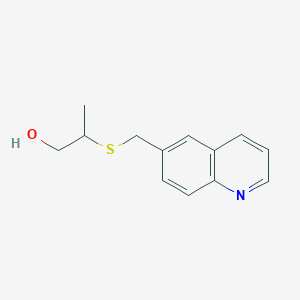
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is a chemical compound that has garnered interest in scientific research due to its potential pharmacological applications. This compound is a derivative of 6-chloroquinoline, which has been used as an antimalarial drug. 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has shown promise in various studies as an anticancer, antiviral, and antifungal agent.
Applications De Recherche Scientifique
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been studied extensively for its pharmacological applications. It has shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also shown antiviral activity against various viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, it has shown antifungal activity against various fungal strains, including Candida albicans.
Mécanisme D'action
The mechanism of action of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is not fully understood. However, studies suggest that it may act via multiple pathways, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune response.
Biochemical and Physiological Effects:
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol in lab experiments include its potential as a multi-targeted pharmacological agent, its ability to induce apoptosis in cancer cells, and its broad-spectrum antiviral and antifungal activity. However, the limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the research on 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol. These include further optimization of the synthesis method to improve the yield and purity of the compound, investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and fungal infections, and investigation of its mechanism of action at the molecular level. Additionally, the development of analogs of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol with improved pharmacological properties is an area of interest for future research.
Conclusion:
In conclusion, 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is a chemical compound that has shown potential as a multi-targeted pharmacological agent with anticancer, antiviral, and antifungal activity. The synthesis method has been optimized in various studies, and the compound has been studied extensively for its pharmacological applications. Further research is required to investigate its mechanism of action, potential toxicity, and development of analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol involves the reaction of 6-chloroquinoline with 2-mercapto-1-propanol in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of the desired compound. The synthesis method has been optimized in various studies to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
2-(quinolin-6-ylmethylsulfanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-10(8-15)16-9-11-4-5-13-12(7-11)3-2-6-14-13/h2-7,10,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGVBTFMFYWEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)SCC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-dihydroisoindole-5-carboxylic acid](/img/structure/B6630845.png)

![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one](/img/structure/B6630861.png)
![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)


![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)

![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)